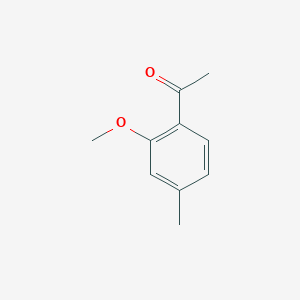

1-(2-Methoxy-4-methylphenyl)ethanone

Description

Overview of Substituted Ethanone (B97240) Derivatives in Organic and Medicinal Chemistry

Substituted ethanone derivatives, particularly acetophenones, are a class of organic compounds that feature prominently in both organic and medicinal chemistry. nih.govmdpi.com Many of these compounds are found in nature, isolated from various plant families and even fungi. nih.gov In the realm of medicinal chemistry, acetophenone (B1666503) derivatives serve as important precursors for the synthesis of a wide array of pharmaceutical agents. mdpi.com For instance, they are foundational in the creation of drugs like the hypnotic-sedative zolpidem and the antifungal agent oxiconazole. mdpi.com

The versatility of the acetophenone scaffold allows for the introduction of various functional groups, leading to a diverse range of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov For example, paeonol, a naturally occurring acetophenone, has been investigated for its anticancer effects. nih.gov The low toxicity profile of many acetophenone derivatives further enhances their appeal as promising candidates for drug development. mdpi.com

Significance of Methoxy (B1213986) and Methyl Substituents in Aromatic Systems

The presence and position of substituents on an aromatic ring, such as methoxy (-OCH3) and methyl (-CH3) groups, profoundly influence the molecule's electronic properties and reactivity. Both the methoxy and methyl groups are classified as electron-donating groups. pearson.com They increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. wisc.edu

These groups are also known as activating groups and direct incoming electrophiles to specific positions on the aromatic ring. pearson.com The methoxy group, in particular, is a strong activating group that directs substitution to the ortho and para positions relative to itself. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring. wisc.edu The methyl group, while also an activating and ortho-, para-directing group, exerts its influence primarily through an inductive effect. In 1-(2-Methoxy-4-methylphenyl)ethanone, the interplay of these two groups, along with the deactivating effect of the acetyl group, dictates the chemical behavior of the molecule.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its potential as a building block in the synthesis of more complex molecules with valuable properties. The specific substitution pattern of this compound—a methoxy group at position 2 and a methyl group at position 4—offers a unique platform for further functionalization. Understanding its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in research.

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 3-methylanisole (B1663972). pearson.com This reaction involves treating 3-methylanisole with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. pearson.comorganic-chemistry.org The regioselectivity of this reaction is of significant academic interest, as the directing effects of the methoxy and methyl groups guide the position of the incoming acetyl group.

Detailed characterization of this compound through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with the determination of its physical properties, provides a foundational dataset for researchers. This information is essential for identifying the compound in reaction mixtures and for understanding its chemical nature. The study of this and similar molecules contributes to the broader understanding of structure-activity relationships in the field of medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and related compounds.

| Property | This compound | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methylphenyl)ethanone |

| Molecular Formula | C10H12O2 chemspider.com | C9H10O2 nih.gov | C9H10O nist.gov |

| Molecular Weight | 164.20 g/mol chemspider.com | 150.17 g/mol nih.gov | 134.18 g/mol nist.gov |

| CAS Number | 35633-35-3 | 100-06-1 nih.gov | 122-00-9 nist.gov |

| Appearance | Solid | White crystalline powder nih.gov | Colorless liquid |

| Boiling Point | Not available | 258 °C | 222 °C |

| Melting Point | Not available | 38-40 °C nih.gov | 22-24 °C |

Research Findings

The synthesis of this compound is a practical example of a Friedel-Crafts acylation reaction on a disubstituted aromatic ring. The starting material, 3-methylanisole, possesses two activating groups. The methoxy group is a stronger activating group than the methyl group, and its ortho-directing effect is more pronounced. Therefore, the acylation is expected to occur predominantly at the position ortho to the methoxy group and para to the methyl group, which is position 6, or at the other ortho position to the methoxy group, which is position 2. The formation of this compound indicates that acylation at position 2 is a significant outcome.

While specific biological activity studies on this compound are not widely published, research on its isomers and related derivatives provides valuable insights. For example, its bromo-derivative, 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone, is a known chemical intermediate, suggesting the potential for further synthetic transformations of the parent molecule. epa.gov The study of such derivatives is crucial in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Below is a table comparing the starting material and a key intermediate in the synthesis of related compounds.

| Compound | Role in Synthesis | Molecular Formula | CAS Number |

| 3-Methylanisole | Starting material for this compound | C8H10O | 100-84-5 |

| 2-Bromo-1-(4-methylphenyl)ethanone | Intermediate for further synthesis | C9H9BrO nist.gov | 619-41-0 nist.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Intermediate for further synthesis | C9H9BrO2 | 2632-13-5 |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Related acetophenone derivative (Paeonol) nist.gov | C9H10O3 nist.gov | 552-41-0 nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJIIIJSONKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429371 | |

| Record name | 1-(2-methoxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35633-35-3 | |

| Record name | 1-(2-methoxy-4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxy-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methoxy 4 Methylphenyl Ethanone

Established Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-methylphenyl)ethanone is most commonly achieved through well-established organic reactions, primarily involving the formation of the aryl ketone moiety and the introduction of the methoxy (B1213986) group.

Friedel-Crafts Acylation Approaches to Aryl Ethanones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, and it represents a primary pathway to this compound. organic-chemistry.orgtamu.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

For the synthesis of the target molecule, the logical precursor is 3-methylanisole (B1663972) (3-methoxytoluene). The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid such as aluminum chloride (AlCl₃). tamu.eduumich.edu This generates a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-methylanisole. umich.edu The methoxy group (-OCH₃) is a strong activating group and directs the incoming acyl group to the ortho and para positions. The methyl group (-CH₃) is also an activating group, further enhancing the reactivity of the ring. The primary product of this reaction is the desired this compound, where acylation occurs at the position ortho to the methoxy group and para to the methyl group.

A general procedure involves cooling a mixture of the aromatic substrate and the Lewis acid in a suitable solvent like dichloromethane, followed by the dropwise addition of the acylating agent. umich.edu After the reaction is complete, a workup with dilute acid is necessary to decompose the aluminum chloride complex. umich.edu

Table 1: Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Reference |

| Aromatic Substrate | 3-Methylanisole | umich.edu |

| Acylating Agent | Acetyl chloride or Acetic anhydride | tamu.eduumich.edu |

| Catalyst | Aluminum chloride (AlCl₃) | tamu.eduumich.edu |

| Solvent | Dichloromethane (CH₂Cl₂) | tamu.eduumich.edu |

| Temperature | 0°C to room temperature | umich.edu |

| Workup | Dilute Hydrochloric Acid (HCl) | umich.edu |

The use of solid acid catalysts, such as zeolites like mordenite, has been explored as a more environmentally friendly alternative to traditional Lewis acids for the acylation of anisole, offering high selectivity and catalyst reusability. scirp.orgjocpr.com

Nucleophilic Substitution Strategies for Methoxy Group Incorporation

An alternative and highly effective strategy for the synthesis of this compound involves the initial synthesis of a hydroxylated precursor, 2'-Hydroxy-4'-methylacetophenone, followed by methylation of the phenolic hydroxyl group.

The synthesis of 2'-Hydroxy-4'-methylacetophenone can be achieved through various methods, including the Fries rearrangement of p-cresyl acetate (B1210297) or the direct acylation of m-cresol. This phenolic ketone serves as a crucial intermediate. chemicalbook.comadooq.comsigmaaldrich.comnih.gov

The subsequent methylation of the hydroxyl group to a methoxy group is a standard Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. nih.gov This nucleophilic phenoxide then attacks a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the final product, this compound. nih.gov This two-step approach offers excellent control over the regiochemistry of the final product.

Alternative Synthetic Paradigms for Related Aromatic Ketones

While Friedel-Crafts acylation and subsequent methylation are the most direct routes, other synthetic methodologies, though not as commonly employed for this specific compound, are relevant in the broader context of aromatic ketone synthesis and offer potential alternative pathways.

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation, Wolff Rearrangement)

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. wikipedia.orgnih.govyoutube.com While not a direct route to an acetophenone (B1666503), it is a significant reaction of ketones. For instance, if a suitably substituted propiophenone (B1677668) derivative were available, Baeyer-Villiger oxidation could theoretically be used to introduce an oxygen atom, which could then be manipulated to form the methoxy group. The migratory aptitude of different groups is a key consideration in this reaction, with tertiary alkyl groups migrating in preference to secondary, which are preferred over phenyl groups. organic-chemistry.org The presence of electron-donating groups on an aryl migrating group can enhance its migratory aptitude. researchgate.net

Wolff Rearrangement: The Wolff rearrangement converts an α-diazoketone into a ketene, which can then be trapped by a nucleophile to form a carboxylic acid derivative. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction is often used for one-carbon homologation of carboxylic acids via the Arndt-Eistert synthesis. organic-chemistry.orgchem-station.com While not a direct synthesis of this compound, it represents a powerful tool for modifying the carbon skeleton of related aromatic compounds. The reaction can be induced thermally, photochemically, or through metal catalysis. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Methods for Substituted Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com These methods could be employed to synthesize substituted precursors to this compound.

For example, a Suzuki-Miyaura coupling could be used to join an appropriately substituted arylboronic acid with a suitable coupling partner. More directly, palladium-catalyzed methoxycarbonylation reactions can introduce a methoxycarbonyl group onto an aromatic ring, which could then be converted to the acetyl group. researchgate.netrsc.org Furthermore, palladium catalysis can be used for the synthesis of substituted indoles and benzofurans, demonstrating its versatility in constructing complex aromatic systems. nih.gov The development of efficient palladium catalysts and ligands continues to expand the scope of these reactions for the synthesis of highly functionalized molecules. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact. nih.gov For the Friedel-Crafts acylation route to this compound, several parameters can be adjusted.

The choice of Lewis acid catalyst and its stoichiometry can significantly affect the reaction outcome. While aluminum chloride is common, other Lewis acids or solid acid catalysts can offer advantages in terms of selectivity and ease of workup. scirp.org The reaction temperature is another critical factor; lower temperatures often improve selectivity by minimizing side reactions such as polysubstitution. researchgate.net The order of addition of reactants can also influence the product distribution. umich.edu

Solvent choice is also important, with less polar solvents sometimes favoring specific isomers. In the context of greener chemistry, the use of reusable solid acid catalysts and solvent-free reaction conditions are increasingly being explored. scirp.org For the methylation step in the alternative route, optimization would involve the choice of base, methylating agent, solvent, and temperature to ensure complete methylation without side reactions.

Table 2: Parameters for Reaction Optimization

| Parameter | Considerations for Optimization | Reference |

| Catalyst | Type (e.g., AlCl₃, zeolites), concentration | scirp.org |

| Solvent | Polarity, aprotic vs. protic | organic-chemistry.org |

| Temperature | Control of exothermicity, minimization of side products | researchgate.net |

| Reactant Ratio | Stoichiometry to prevent polysubstitution | umich.edu |

| Reaction Time | Monitoring for completion to maximize yield | researchgate.net |

Scalability Considerations for Research and Industrial Applications

The scalability of a synthetic process is a critical factor for its transition from laboratory research to industrial application. While the Friedel-Crafts acylation is a powerful tool for producing aromatic ketones like this compound, the traditional approach presents significant challenges for large-scale production. researchgate.net

Traditional Lewis Acid Catalysis: The conventional use of Lewis acids such as AlCl₃ or FeCl₃ in stoichiometric amounts is a major drawback for industrial processes. rsc.org These catalysts are highly corrosive, moisture-sensitive, and form strong complexes with the resulting ketone product. masterorganicchemistry.comyoutube.com This complexation necessitates a separate, often vigorous, aqueous workup step to hydrolyze the complex and liberate the product, which in turn generates large volumes of acidic and often toxic aqueous waste. researchgate.net The catalyst cannot be recovered or reused, leading to high costs and significant environmental concerns, making the process less economical and sustainable for industrial manufacturing. rsc.org

Modern Heterogeneous Catalysis: To overcome these limitations, significant research has focused on developing heterogeneous (solid acid) catalysts. chemijournal.com These materials offer substantial advantages for industrial-scale synthesis. researchgate.net Solid catalysts, such as zeolites, clays, and metal oxides, are easily separated from the reaction mixture by simple filtration. acs.org This simplifies product purification and, crucially, allows the catalyst to be regenerated and reused multiple times, drastically reducing waste and operational costs. acs.org The use of solid catalysts can also enable the development of continuous flow processes, which are often more efficient and safer for large-scale industrial production than batch processes. researchgate.net

The development of "green" catalytic systems, such as deep eutectic solvents or supported nanoparticle catalysts, further pushes the industrial viability of Friedel-Crafts acylation by minimizing hazardous waste and improving reaction efficiency under milder conditions. researchgate.netrsc.org The choice of catalyst is therefore paramount when considering the synthesis of this compound for industrial applications, with a clear trend away from traditional homogeneous Lewis acids toward more sustainable and economically viable heterogeneous systems.

| Factor | Traditional Catalysis (e.g., AlCl₃) | Modern Heterogeneous Catalysis (e.g., Zeolites, Metal Oxides) |

|---|---|---|

| Catalyst Loading | Stoichiometric or over-stoichiometric amounts required. researchgate.netrsc.org | Truly catalytic amounts are effective. researchgate.net |

| Catalyst Recovery & Reuse | Not possible; catalyst is consumed during aqueous workup. rsc.org | Easily recovered by filtration and can be reused for multiple cycles. acs.org |

| Waste Generation | High volume of corrosive, acidic aqueous waste. researchgate.net | Minimal waste, leading to a greener process. rsc.org |

| Process Type | Typically limited to batch processing. researchgate.net | Amenable to continuous flow systems, improving efficiency and safety. researchgate.net |

| Product Purification | Complex and energy-intensive due to hydrolytic workup. researchgate.net | Simplified, as the catalyst is easily filtered off. acs.org |

| Economic Viability | Lowered by high catalyst cost and waste disposal expenses. | Improved by catalyst reusability and reduced waste management costs. researchgate.net |

Chemical Reactivity and Transformation Studies of 1 2 Methoxy 4 Methylphenyl Ethanone

Oxidation Reactions and Characterization of Derived Products

The oxidation of 1-(2-methoxy-4-methylphenyl)ethanone can be directed at either the acetyl group or the aromatic ring, depending on the reagents and conditions employed. A significant transformation is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids or peroxides. wikipedia.orgnih.gov In this reaction, a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would oxidize the ketone to yield 2-methoxy-4-methylphenyl acetate (B1210297). organic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. wikipedia.orgyoutube.com The subsequent rearrangement step, which is rate-determining, involves the migration of the aryl group to the adjacent oxygen of the peroxide, leading to the formation of the ester. wikipedia.orgorganic-chemistry.org The migratory aptitude generally favors groups that can best stabilize a positive charge, with aryl groups migrating readily. organic-chemistry.org

Peroxy acids can also lead to direct hydroxylation of the aromatic ring, a reaction that competes with the Baeyer-Villiger oxidation. researchgate.net For methoxy-substituted benzenes, electrophilic aromatic substitution with a peroxyacid can introduce a hydroxyl group onto the ring. researchgate.net The regioselectivity of this hydroxylation is governed by the directing effects of the existing substituents.

The characterization of the resulting products, such as 2-methoxy-4-methylphenyl acetate, would involve standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of an ester carbonyl group (typically around 1735-1750 cm⁻¹) and the disappearance of the ketone carbonyl (around 1680 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy would show a characteristic singlet for the new acetate methyl group and shifts in the aromatic proton signals consistent with the change in the electronic environment.

Reduction Pathways of the Carbonyl Moiety

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(2-methoxy-4-methylphenyl)ethanol. This transformation is a fundamental process in organic synthesis and can be achieved using various reducing agents. wikipedia.org

Common laboratory-scale reductions utilize metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org NaBH₄ is a milder, more selective reagent often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide by the solvent to yield the alcohol. libretexts.org LiAlH₄ is a much stronger reducing agent and, while also effective, requires anhydrous conditions (typically in ethers like THF or diethyl ether) and a separate aqueous workup step to protonate the intermediate aluminum alkoxide. libretexts.org

Another significant method is catalytic hydrogenation. wikipedia.org This industrial-scale process involves treating the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The ketone adsorbs onto the catalyst surface, where the transfer of hydrogen atoms occurs, leading to the formation of the alcohol.

The following table summarizes common reduction methods for the carbonyl group.

| Reagent/Method | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 1-(2-methoxy-4-methylphenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Reflux, followed by H₂O quench | 1-(2-methoxy-4-methylphenyl)ethanol |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol/Various | Pressure, Heat | 1-(2-methoxy-4-methylphenyl)ethanol |

Substitution Reactions Involving Aromatic Ring and Methoxy (B1213986) Group

The methoxy group itself can undergo a cleavage reaction, specifically demethylation, to yield the corresponding phenol, 1-(2-hydroxy-4-methylphenyl)ethanone. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).

Role as a Precursor in Complex Organic Synthesis

This compound is a valuable starting material for the synthesis of more complex molecular architectures, particularly chalcones and various heterocyclic compounds. humanjournals.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are themselves a class of biologically active compounds. nih.govnih.gov They are synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. wikipedia.orgnih.gov In this reaction, this compound is treated with an aromatic aldehyde (lacking α-hydrogens) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govjetir.org

The mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. wpmucdn.com The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com

The table below shows examples of chalcones synthesized from this compound.

| Aromatic Aldehyde | Base/Solvent | Chalcone (B49325) Product |

| Benzaldehyde | NaOH/Ethanol | (E)-1-(2-methoxy-4-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH/Methanol | (E)-3-(4-chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH/Ethanol | (E)-3-(4-methoxyphenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one |

The chalcones derived from this compound are versatile precursors for a wide range of heterocyclic compounds. humanjournals.comtsijournals.com The α,β-unsaturated carbonyl moiety in the chalcone structure is a key pharmacophore that readily participates in cyclization reactions with various binucleophilic reagents.

One common transformation is the synthesis of pyrazoline derivatives. pjsir.org Reacting the chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol or formic acid leads to the formation of a five-membered pyrazoline ring. iscience.innih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration.

Furthermore, these chalcones can be used to synthesize other important heterocycles. For instance, reaction with thiourea (B124793) in the presence of a base can yield pyrimidine-2-thione derivatives (a six-membered ring containing two nitrogen atoms and a sulfur atom). tsijournals.com Similarly, reaction with urea (B33335) can produce the corresponding pyrimidin-2-one derivatives. tsijournals.com These reactions highlight the role of chalcones as pivotal intermediates in building molecular diversity for various research applications. core.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxy 4 Methylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed connectivity map of 1-(2-Methoxy-4-methylphenyl)ethanone can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the chemical environment of each proton. The aromatic region of the spectrum is anticipated to display a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. Based on the substitution pattern, one would expect to observe distinct signals for the protons at positions 3, 5, and 6. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. The acetyl group protons (-COCH₃) will also present as a singlet, generally found further downfield due to the deshielding effect of the adjacent carbonyl group, typically in the region of δ 2.5-2.7 ppm. Finally, the methyl group attached to the aromatic ring at position 4 should give rise to a singlet around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.8 | m |

| Methoxy-H (-OCH₃) | 3.8 - 4.0 | s |

| Acetyl-H (-COCH₃) | 2.5 - 2.7 | s |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of δ 195-205 ppm. The aromatic carbons will produce a series of signals in the region of δ 110-160 ppm. The carbon atom attached to the methoxy group (C2) will be significantly deshielded and is expected to resonate at the lower end of this range, while the carbon bearing the acetyl group (C1) will also be downfield. The carbon of the methoxy group itself will appear as a distinct signal around δ 55-60 ppm. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum, typically around δ 25-30 ppm, and the methyl carbon attached to the aromatic ring will be at a similar upfield position.

For a related compound, 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propynone, the methoxy carbon resonates at δ 55.9 ppm and the methyl carbon at δ 21.8 ppm, which aligns with the expected values for this compound. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-C=O) | 125 - 135 |

| Aromatic (C-H) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Acetyl (-COCH₃) | 25 - 30 |

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in confirming the connectivity between the aromatic protons, showing correlations between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the singlet from the methoxy protons would correlate with the methoxy carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent feature will be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1670-1690 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group are expected to produce a strong band around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker band near 1020-1040 cm⁻¹ (symmetric stretch). The C-H stretching vibrations of the aromatic ring will be observed as weak to medium bands just above 3000 cm⁻¹, while the C-H stretching of the methyl and acetyl groups will appear just below 3000 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the proposed structure. For comparison, the IR spectrum of the related 1-(2-hydroxy-4-methoxyphenyl)ethanone shows a strong carbonyl absorption. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Methoxy (C-O) | Asymmetric Stretch | 1240 - 1260 | Strong |

| Methoxy (C-O) | Symmetric Stretch | 1020 - 1040 | Medium |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₀H₁₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 164.20 g/mol . uni.luchemspider.com High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Predicted mass spectrometry data suggests the monoisotopic mass to be 164.08372 Da. uni.lu Common adducts that might be observed include [M+H]⁺ at m/z 165.09100 and [M+Na]⁺ at m/z 187.07294. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A prominent fragment would likely arise from the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 149. Another significant fragmentation pathway would be the loss of the acetyl group (•COCH₃) to give a fragment at m/z 121. Further fragmentation of the aromatic ring could also be observed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

While NMR, IR, and MS provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of its three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Although a crystal structure for this compound is not available in the searched literature, analysis of the crystal structure of the related compound 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one reveals important structural features that can be extrapolated. nih.gov In this related structure, the carbonyl and methoxy oxygen atoms are approximately coplanar. nih.gov It is expected that in this compound, the acetyl group would be largely coplanar with the benzene ring to maximize conjugation. The methoxy group may be oriented either in the plane of the ring or slightly out of the plane. X-ray diffraction would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone |

| 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propynone |

| 1-(2-hydroxy-4-methoxyphenyl)ethanone |

Chromatographic Methodologies for Isolation, Purification, and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for the isolation and purification of target compounds, as well as for monitoring the progress of chemical reactions. For this compound, a variety of chromatographic methods are applicable, each offering distinct advantages in terms of resolution, speed, and scale. The selection of a specific technique depends on the analytical objective, whether it is for rapid qualitative assessment, high-resolution separation, or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of this compound. researchgate.net Its high resolving power makes it suitable for separating the target compound from structurally similar impurities or by-products. basicmedicalkey.com

Detailed Research Findings: For acetophenone (B1666503) derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. sielc.comsielc.com In this method, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for analyzing this compound would employ a C18 (octadecylsilane) column, which provides excellent retention and separation for aromatic ketones. nih.govstudyraid.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.com The ratio of the organic solvent to water is a critical parameter that is optimized to achieve the desired retention time and resolution. An increase in the organic solvent concentration typically leads to a decrease in the retention time. For complex mixtures, gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve superior separation of all components. researchgate.net

Detection is commonly performed using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. nih.gov The aromatic ring and the carbonyl group in this compound result in strong UV absorbance, allowing for sensitive detection. The detection wavelength is usually set at the compound's maximum absorbance (λmax), which for similar acetophenones is often in the range of 245-280 nm. nih.govstudyraid.com To enhance the detection of carbonyl compounds, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed, with subsequent detection at a longer wavelength, such as 365 nm. researchgate.net For applications requiring mass identification, HPLC can be coupled with a mass spectrometer (HPLC-MS). sielc.com

Table 1: Typical HPLC Parameters for Analysis of this compound| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 µm particle size) | Provides good hydrophobic interaction for aromatic ketones. studyraid.com |

| Mobile Phase | Acetonitrile:Water or Methanol:Water | Common solvents for reversed-phase chromatography; ratio is adjusted for optimal separation. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples to resolve multiple components. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. nih.govstudyraid.com |

| Detection | UV at ~254 nm or 280 nm | Corresponds to the absorbance maxima for the aromatic ketone chromophore. nih.gov |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. botanyjournals.com

Detailed Research Findings: In GC-MS analysis, the sample is first vaporized and introduced into the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane phase, is typically used for the separation of aromatic compounds. The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature program, where the column temperature is gradually increased, is employed to facilitate the elution of compounds with different volatilities. nih.gov

After eluting from the GC column, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where molecules are bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (M+) and various fragment ions.

The fragmentation pattern of this compound can be predicted based on established fragmentation rules for ketones and aromatic ethers. libretexts.orgchemguide.co.uk The molecular ion peak would be observed at an m/z corresponding to its molecular weight (164.2 g/mol ). Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 149, or the loss of an acetyl radical (•COCH₃) to form a benzylic-type cation at m/z 121. The loss of the entire acetyl group (a fragment of mass 43) often results in the base peak, the most intense peak in the spectrum. chemguide.co.uk Further fragmentation of the methoxy group, such as the loss of a formaldehyde (B43269) molecule (CH₂O), can also occur. researchgate.net

Table 2: Predicted GC-MS Fragmentation of this compound| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |

| 121 | [M - COCH₃]⁺ | Loss of the acetyl group (α-cleavage), likely the base peak. chemguide.co.uk |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkyl-substituted benzene rings. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography purification. chemistryhall.com

Detailed Research Findings: For the analysis of this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel (Silica Gel 60 F₂₅₄). rsc.org The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds.

The mobile phase, or eluent, is a crucial component that drives the separation. It usually consists of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). studyraid.com The polarity of the mobile phase is adjusted to achieve optimal separation, which is generally when the retardation factor (Rƒ) values of the components of interest are between 0.2 and 0.8. chemistryhall.com The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. studyraid.com

To monitor a reaction, small aliquots of the reaction mixture are spotted on the TLC plate alongside the starting material(s) and, if available, the product standard. chemistryhall.com As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while the spot for the product appears and intensifies.

Visualization of the separated spots on the TLC plate is commonly achieved by placing the plate under a UV lamp. rsc.org Compounds containing aromatic rings, such as this compound, will absorb UV light at 254 nm and appear as dark spots on the fluorescent green background. studyraid.com This non-destructive method allows for the subsequent recovery of the compound if preparative TLC is performed. analyticaltoxicology.com

Table 3: Recommended TLC System for this compound| Component | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass backing | Polar adsorbent for separation; fluorescent indicator for visualization. rsc.org |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Solvent system whose polarity can be tuned for optimal Rƒ values. studyraid.com |

| Application | Capillary spotting | Application of a small, concentrated spot of the sample. |

| Development | Ascending development in a closed chamber | Ensures a saturated atmosphere for reproducible results. chemcoplus.co.jp |

| Visualization | UV light at 254 nm | Non-destructive detection of aromatic compounds. studyraid.comrsc.org |

Computational Chemistry and Theoretical Investigations of 1 2 Methoxy 4 Methylphenyl Ethanone

Conformational Analysis and Investigation of Intramolecular and Intermolecular Interactions

The three-dimensional arrangement of a molecule and the non-covalent interactions it forms are fundamental to its physical properties and biological activity. For 1-(2-Methoxy-4-methylphenyl)ethanone, computational methods such as Density Functional Theory (DFT) and analyses derived from crystallographic data, like Hirshfeld surface analysis, provide deep insights into its structural and electronic characteristics.

Conformational analysis focuses on the spatial orientation of the molecule's constituent parts. Key parameters include the dihedral angles between the plane of the phenyl ring and the substituents, particularly the acetyl and methoxy (B1213986) groups. In related substituted acetophenones and similar aromatic compounds, the orientation of these groups is crucial. For instance, in a structurally similar compound, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, the dihedral angle between the planes of the two aromatic rings is 44.03 (16)°. nih.gov In another related molecule, 2-methoxy-4,6-diphenylnicotinonitrile, the dihedral angle between the pyridine (B92270) ring and an adjacent phenyl ring is 10.853(58)°, indicating a nearly coplanar arrangement in that part of the molecule. nih.gov For this compound, the planarity between the acetyl group and the phenyl ring is influenced by the steric hindrance and electronic effects of the ortho-methoxy group and the para-methyl group.

Intramolecular interactions, such as hydrogen bonds, can significantly stabilize specific conformations. While this compound lacks strong classical hydrogen bond donors, weak intramolecular C-H···O interactions may occur between the methyl hydrogens of the acetyl or methoxy group and the oxygen atom of the other group.

Intermolecular interactions govern how molecules pack in the solid state, influencing properties like melting point and solubility. These interactions can be comprehensively analyzed using Hirshfeld surface analysis, which maps intermolecular contacts. Studies on analogous crystal structures reveal the prevalence of certain types of interactions. nih.govelsevierpure.com

Van der Waals Forces (H···H interactions): These are often the most significant contributors to the crystal packing, sometimes accounting for over 40-50% of all intermolecular contacts. nih.gov They are a primary cohesive force in the crystal structure.

C-H···O Hydrogen Bonds: In related crystal structures, molecules are often linked by intermolecular C-H···O hydrogen bonds, forming chains or more complex two-dimensional networks. nih.gov The carbonyl oxygen is a common acceptor for these weak hydrogen bonds.

The relative contributions of these interactions can be quantified from the Hirshfeld surface. A breakdown of these contacts provides a detailed fingerprint of the crystal packing.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~48% | Represents weak van der Waals forces, indicating a significant influence on crystal cohesion. nih.gov |

| C-H···O / O···H | ~32% | Indicates the presence of weak hydrogen bonds, often involving the carbonyl oxygen. elsevierpure.com |

| C-H···C / C···H | ~15% | Represents contacts between hydrogen atoms and the carbon atoms of the aromatic ring (C-H···π interactions). elsevierpure.com |

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties

In modern drug discovery, in silico methods are employed early in the research process to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound, as well as its potential biological targets (pharmacodynamics). uniroma1.itbiointerfaceresearch.com These computational tools help to identify candidates with favorable drug-like properties and to deprioritize those with likely pharmacokinetic issues or toxicity. researchgate.net

Predictive Modeling of Pharmacokinetic Properties (ADMET)

For this compound, a predictive analysis would yield data similar to that shown in the table below.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 164.20 g/mol | Complies with Lipinski's rule (<500). nih.gov |

| logP (Octanol/Water Partition Coeff.) | ~2.10 | Indicates good lipophilicity, compliant with Lipinski's rule (<5). nih.gov |

| Hydrogen Bond Acceptors | 2 (two Oxygens) | Complies with Lipinski's rule (≤10). nih.gov |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5). nih.gov |

| Topological Polar Surface Area (TPSA) | 26.30 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Water Solubility (logS) | Moderately Soluble | Adequate solubility is crucial for absorption and distribution. phytojournal.com |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Predicts potential for drug-drug interactions, as CYPs are major drug-metabolizing enzymes. phytojournal.com |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

Predictive Modeling of Pharmacodynamic Properties

Pharmacodynamic modeling aims to identify the biological receptors or enzymes with which a compound might interact to produce a therapeutic effect. Molecular docking is a primary computational technique used for this purpose. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity, often expressed as a docking score in kcal/mol. biointerfaceresearch.com

The pharmacophore features of this compound (an aromatic ring, a hydrogen bond acceptor, and hydrophobic features) make it a candidate for interacting with various biological targets. For example, the indanone scaffold, which is structurally related, is found in compounds with a broad range of activities, including antiviral, anti-inflammatory, and anticancer effects. beilstein-journals.org

A typical molecular docking study for this compound would involve:

Target Selection: Identifying potential protein targets based on the activities of structurally similar molecules.

Docking Simulation: Using software like AutoDock Vina to place the molecule into the active site of the selected target protein.

Analysis: Evaluating the binding energy and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues.

Such studies can reveal, for instance, whether the compound has the potential to act as an enzyme inhibitor or a receptor antagonist, guiding further in vitro and in vivo experimental validation. elsevierpure.com

Biological Activities and Medicinal Chemistry Research Involving 1 2 Methoxy 4 Methylphenyl Ethanone and Its Derivatives

Investigation of Enzyme Inhibition Potentials

The ability of small molecules to selectively inhibit enzymes is a fundamental mechanism for many successful drugs. Derivatives of 1-(2-methoxy-4-methylphenyl)ethanone have been evaluated against several key enzymes implicated in various diseases.

Studies on Acetylcholinesterase Activity and Neurotransmission Implications

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While direct studies on this compound are limited, structurally related compounds serve as important precursors and models for AChE inhibitors. For instance, the related compound 1-(2-methoxy-4,5-dimethylphenyl)ethanone (B184297) is a key intermediate in the synthesis of donepezil, a well-known AChE inhibitor used in Alzheimer's treatment.

Research into other related heterocyclic structures has yielded potent AChE inhibitors. A series of theobromine (B1682246) and theophylline (B1681296) derivatives, which are methylxanthines, demonstrated potent and selective inhibition of AChE. nih.gov The most effective compounds from this series exhibited inhibitory concentrations (IC₅₀) in the low nanomolar range against human AChE (hAChE). nih.gov For example, specific derivatives showed a strong inhibitory effect, with kinetic studies of one compound revealing a mixed-inhibition mechanism, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding is a desirable characteristic for potential Alzheimer's therapies. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 21 | hAChE | Low Nanomolar |

| Compound 28 | hAChE | Low Nanomolar |

| Compound 30 | hAChE | Low Nanomolar |

| Theophylline-benzylpiperidine hybrid (Compound 5) | hAChE | 2.45 |

Interactions with Cytochrome P450 Enzymes and Metabolic Stability

Cytochrome P450 (CYP450) enzymes are a large family of proteins essential for the metabolism of a wide variety of foreign compounds (xenobiotics), including drugs. nih.govresearchgate.net Understanding the interaction of potential drug candidates with these enzymes is crucial for predicting their metabolic stability and potential for drug-drug interactions. nih.gov

Studies on methoxy-substituted flavonoids (methoxyflavones) show that they are preferentially metabolized by human CYP450 enzymes through O-demethylation. nih.gov Specifically, CYP1A1, CYP1A2, and CYP1B1 enzymes are highly active in these metabolic pathways. nih.gov For example, 4'-methoxyflavone (B190367) is efficiently demethylated by CYP1B1 to form 4'-hydroxyflavone. nih.gov This suggests that methoxy-containing compounds like this compound and its derivatives would likely undergo similar metabolic transformations. The position of the methoxy (B1213986) group can significantly influence which CYP450 isoform is primarily responsible for its metabolism. nih.gov

Evaluation Against Other Key Biological Enzymes (e.g., HER2, COX-2, α-Glucosidase)

HER2: Human Epidermal Growth Factor Receptor 2 (HER2) is a protein that is overexpressed in a significant percentage of breast and other cancers. nih.gov It is a key target for cancer therapy. nih.gov While not direct derivatives, research on related heterocyclic scaffolds shows the potential for developing HER2 inhibitors. For example, a series of substituted 1,5-dihydro-4,1-benzoxazepine derivatives were synthesized and evaluated for HER2 inhibition. The most potent compound in this series, featuring a p-nitrobenzenesulphonyl moiety, demonstrated an IC₅₀ value of 7.31 µM against isolated HER2. nih.gov Similarly, certain acetamide (B32628) derivatives have been identified as potent dual inhibitors of EGFR and HER2, with IC₅₀ values in the nanomolar range. mdpi.com

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that plays a major role in inflammation. nih.gov Selective inhibition of COX-2 over the related COX-1 enzyme is the goal of many modern nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects. nih.govnih.gov Research on cyclic imides derived from compounds like 1-(2-hydroxyphenyl)ethanone has led to the discovery of potent and selective COX-2 inhibitors. nih.govnih.gov These derivatives exhibited IC₅₀ values for COX-2 in the range of 0.15–0.90 μM, with high selectivity indices compared to COX-1. nih.gov

α-Glucosidase: α-Glucosidase is an enzyme involved in the digestion of carbohydrates. Inhibiting this enzyme can help manage blood sugar levels in type 2 diabetes. Research has shown that methoxyphenyl ethanone (B97240) derivatives with hydroxyl groups can be strong α-glucosidase inhibitors. Specifically, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (B1215508) show potent inhibition, which is attributed to the hydrogen bonding capabilities of their multiple hydroxyl groups with the enzyme's active site. The study noted that the absence of these hydroxyl groups, as in the parent scaffold, would likely result in reduced inhibitory activity.

Exploration of Receptor Modulation Capabilities

Beyond enzyme inhibition, derivatives of related scaffolds have shown potential as modulators of key cellular receptors. For instance, derivatives of 2-benzylidene-1-indanone, which can be synthesized from acetophenone (B1666503) precursors, have been investigated as antagonists for adenosine (B11128) receptors. Methoxy-substituted versions of these indanones showed improved affinity for both A₁ and A₂A adenosine receptors, with binding affinities (Ki) in the nanomolar range. nih.gov The placement of the methoxy group on the aromatic ring was found to be critical for this activity, with a 4-methoxy substitution being preferred over other positions for high affinity. nih.gov Such dual antagonists are of interest for the potential treatment of neurodegenerative conditions like Parkinson's disease. nih.gov

Assessment of Antimicrobial Properties

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Various derivatives of methoxyphenyl compounds have been tested for their efficacy against pathogenic bacteria.

Antibacterial Efficacy Studies (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives containing the methoxyphenyl moiety have demonstrated notable antibacterial activity. In one study, a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones were synthesized and tested against several bacterial strains, including Escherichia coli. researchgate.net One of the most active compounds in the series, a 1,3,4-oxadiazole (B1194373) derivative, was effective against E. coli at concentrations of 300-1000 µg/ml. researchgate.net

| Compound | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| Eugenol | S. aureus | IC₅₀ | 0.75 mM |

| Vanillin | S. aureus | IC₅₀ | 1.38 mM |

| Eugenol | S. aureus | MIC | 6.25 mM |

| Carvacrol | S. aureus (MSSA) | MIC | 128.0 - 203.2 µg/mL |

| Thymol | S. aureus (MSSA) | MIC | 256.0 - 724.0 µg/mL |

Antifungal Activity Investigations

Derivatives of acetophenones, especially chalcones, have been systematically evaluated for their ability to inhibit the growth of pathogenic fungi. Research indicates that the antifungal efficacy is influenced by the specific structural modifications of the parent molecule.

Several series of acetophenone derivatives have been synthesized and screened for in vitro antifungal activity against a range of phytopathogenic fungi. nih.gov In these studies, certain derivatives exhibited more potent antifungal effects on some pathogens than the commercial fungicide hymexazol. nih.gov For instance, some synthesized chalcone (B49325) derivatives showed significant inhibitory effects against Microsporum gypseum, with activity superior to the standard drug ketoconazole. nih.gov However, these same compounds were found to be inactive against Candida albicans and Aspergillus niger. nih.gov

In another study, acetophenone derivatives containing a 1,3,4-thiadiazole-2-thioether moiety were designed and synthesized. Bioassays revealed that some of these compounds had obvious inhibitory effects against several tested fungi, with specific derivatives showing notable efficacy against Thanatephorus cucumeris and Gibberella saubinetii. rsc.org The mechanism of action for one of the potent compounds was found to involve altering the permeability of the fungal cell membrane, which affects hyphae growth and leads to cell death. rsc.org

Investigations into acetophenones isolated from Croton species, such as 2-hydroxy-4,6-dimethoxy-acetophenone, demonstrated activity against dermatophyte strains like Trichophyton rubrum. academicjournals.org However, these compounds were not effective against yeast strains of Candida. academicjournals.org The resistance of Candida strains is often attributed to various virulence factors, including biofilm formation and cell wall composition. academicjournals.org

Antileishmanial Activity Research

Chalcones derived from various acetophenones are recognized for their potential as antileishmanial agents. journaljpri.comresearchgate.net Their mechanism often involves targeting enzymes crucial for the parasite's survival. journaljpri.com Research has shown that chalcones with hydroxy- and methoxy-substituents on their aromatic rings possess potential antileishmanial activities. nih.gov

Synthetic chalcone analogues have been developed and tested for their activity against Leishmania species. In one study, eighteen analogues of a natural chalcone were synthesized and tested against Leishmania amazonensis. nih.gov Three of these analogues, containing nitro, fluorine, or bromine groups, showed increased selective activity against the parasites compared to the parent natural chalcone. nih.gov

Further research has focused on identifying specific parasitic enzymes that are inhibited by these compounds. A synthetic chalcone, (E)-1-(2-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one, which is structurally related to derivatives of this compound, demonstrated potent inhibitory activity against Leishmania trypanothione (B104310) reductase. nih.gov Other chalcone derivatives have been shown to inhibit Leishmania infantum arginase (LiARG), an enzyme essential for the parasite's polyamine synthesis pathway. nih.gov In a screening of various chalcones, several compounds, particularly those with a nitro group on one of the aromatic rings, were effective inhibitors of LiARG and displayed antileishmanial activity against L. infantum promastigotes. nih.gov

Anticancer and Cytotoxicity Investigations in Cellular Models

Chalcone derivatives have attracted significant interest in cancer research due to their ability to act on multiple cellular targets and pathways, leading to the inhibition of cancer cell growth and induction of cell death. mdpi.comnih.gov

Mechanisms of Apoptosis Induction

A primary mechanism by which chalcone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is critical for eliminating dysfunctional or malignant cells. researchgate.net

Studies have shown that chalcone derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.net The intrinsic pathway is often initiated by an increase in reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c. researchgate.net This, in turn, activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3. nih.govnih.gov For example, certain chalcone-1,2,3-triazole hybrids were found to induce apoptosis by activating caspases-3 and -9. nih.gov Similarly, other chalcone derivatives demonstrated significant apoptotic activity in MCF-7 breast cancer cells, evidenced by increased expression levels of caspase-9 and caspase-3. nih.gov Vanillin-based chalcone analogues were also reported to cause an overexpression and activation of the mitochondrial Bax protein and caspase-3 in HCT-116 cells, indicating apoptosis via the internal pathway. nih.gov

Cell Cycle Arrest Studies

In addition to inducing apoptosis, chalcone derivatives have been found to inhibit cancer cell proliferation by causing cell cycle arrest at various phases. nih.goveurekaselect.com The cell cycle is a series of events that leads to cell division and replication; disrupting this process can prevent the growth of tumors. ingentaconnect.com

Research has demonstrated that different chalcone structures can arrest the cell cycle at different checkpoints. For example, a series of methoxy- and fluoro-chalcone derivatives were shown to induce cell cycle arrest at the S-G2/M phase in human melanoma A375 cells. nih.gov In another study, chalcone-pyrazole hybrids caused cell cycle arrest in the G2/M phase in hepatocellular carcinoma (HCC) cell lines. nih.gov Similarly, certain chalcone–indole hybrids markedly induced cell cycle arrest in the G2/M phase in a variety of cancer cell lines. nih.gov

Conversely, other derivatives have been shown to cause arrest in the G0/G1 phase. A study on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone (DMHE) found that it induced significant cell cycle arrest in the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. semanticscholar.org This arrest prevents cells from entering the S phase, where DNA synthesis occurs, thereby halting proliferation. semanticscholar.org

Antioxidant Activity Profiling and Redox Studies (e.g., DPPH/ABTS assays)

The main mechanistic hypothesis for the antioxidant properties of chalcones is based on the reactivity of their phenolic hydroxyl groups. who.int A study investigating a series of acetophenone benzoylhydrazones found that the presence of phenolic hydroxyl and hydrazone moieties contributed to their antioxidant properties. nih.gov In this study, the unsubstituted compound was most effective in the FRAP (ferric reducing antioxidant power) assay, while a 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger in the DPPH assay. nih.gov

Structure-activity relationship studies have shown that substituents on the aromatic rings have a profound effect on antioxidant activity. who.int For example, an investigation into monosubstituted chalcones revealed that a 2'-hydroxy derivative was consistently the most active across four different antioxidant assays. who.int This highlights the importance of the position and nature of substituents in designing molecules with enhanced antioxidant profiles. who.int

Identification of Specific Molecular Targets and Biological Pathways

The broad-spectrum biological activity of chalcone derivatives stems from their ability to interact with and modulate multiple specific molecular targets and signaling pathways within cells. nih.govafricanjournalofbiomedicalresearch.com Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

One of the most well-established molecular targets for anticancer chalcones is tubulin . mdpi.com Chalcones can inhibit the polymerization of tubulin into microtubules, which are essential for cell division (mitosis), leading to cell cycle arrest and apoptosis. mdpi.comnih.gov They often bind to the colchicine (B1669291) binding site on tubulin. nih.govmdpi.com The presence of methoxy groups on the acetophenone ring is often favorable for this activity. mdpi.com

Chalcones also modulate key signaling pathways involved in inflammation, cell survival, and proliferation. For instance, 2'-Methoxy-4',6'-bis(methoxymethoxy)chalcone (MBMC) was found to inhibit nitric oxide production in macrophages by blocking the activation of NF-κB , p38 MAPK, and JNK pathways. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses and is often overactive in cancer cells. africanjournalofbiomedicalresearch.com Other chalcones have been shown to target the PI3K/Akt and MAPK signaling pathways, which are central to cell growth and survival. africanjournalofbiomedicalresearch.com

In the context of parasitic diseases, specific enzymes have been identified as targets. As mentioned previously, derivatives have been shown to inhibit trypanothione reductase and arginase in Leishmania parasites. nih.gov Additionally, some chalcones are known inhibitors of heat shock protein 90 (Hsp90 ), a molecular chaperone that is critical for the stability and function of many proteins required for tumor growth. mdpi.com

Structure Activity Relationship Sar Studies of 1 2 Methoxy 4 Methylphenyl Ethanone Analogues

Influence of Substituent Position and Nature on Biological Activity and Reactivity

The biological activity and chemical reactivity of 1-(2-methoxy-4-methylphenyl)ethanone analogues are profoundly influenced by the nature and position of substituents on the aromatic ring and the acetyl group. These modifications can alter the molecule's electronic properties, steric profile, and ability to form intermolecular interactions with biological targets.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as amino acid residues in an enzyme's active site. For instance, in G-protein-coupled receptor 84 (GPR84) antagonists, a methoxy group has been shown to form a hydrogen bond with a serine residue in the extracellular loop of the receptor. nih.gov

Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the acetyl group. However, some studies have shown that electron-donating groups like -OCH3 can sometimes lower the inhibitory potential against certain targets, such as amyloid fibril formation, compared to electron-withdrawing groups. researchgate.net

| Modification | Potential Effect on Biological Activity | Rationale |

| Demethylation to Hydroxyl | Increase or decrease in activity | Introduces hydrogen bond donating capability; alters lipophilicity. |

| Conversion to Ethoxy or larger alkoxy group | May decrease activity | Increased steric bulk may hinder binding to the target site. |

| Replacement with a Trifluoromethoxy group | May alter binding affinity and metabolic stability | Changes electronic properties and increases lipophilicity. |

In a study on para-substituted methcathinone (B1676376) analogues, the steric properties of the substituent at the para-position were found to be a key determinant of the compound's selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov While this is a different class of compounds, the principle of steric influence at the para-position is broadly applicable.

Replacement with other Alkyl Groups: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity and steric bulk. This could enhance binding through increased van der Waals interactions but also risks steric hindrance. Conversely, replacing it with a smaller group or hydrogen would reduce steric hindrance but might also decrease favorable hydrophobic interactions.

| Methyl Group Position | Potential Impact |

| C3-position | Alters molecular shape, potentially improving or disrupting binding. |

| C5-position | Similar to C3, alters the steric and electronic environment around the acetyl group. |

| C6-position | Introduces significant steric hindrance with the acetyl group, likely reducing activity. |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. acs.org Halogens can influence activity through a combination of electronic, steric, and hydrophobic effects, as well as their ability to form halogen bonds.

Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron density of the aromatic ring and the reactivity of the acetyl group. In some acetophenones, halogen substitution has been shown to influence reaction rates and product yields in chemical syntheses. researchgate.net

Halogen Bonding: A halogen bond is a noncovalent interaction between a halogen atom in one molecule and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in another. The strength of this interaction generally increases from fluorine to iodine. acs.org Introducing a halogen at an appropriate position could therefore introduce a new, favorable interaction with a biological target, potentially increasing affinity by up to two orders of magnitude. acs.org

Steric and Lipophilic Effects: The size of the halogen atom increases down the group. This can be used to probe the steric constraints of a binding site. Halogenation also generally increases lipophilicity, which can affect cell membrane permeability and bioavailability. Studies on halogenated acetophenones have shown that ortho-substitution can cause the phenyl group to tilt out of the plane of the keto group, which can affect both stacking interactions and conjugation. nih.gov

| Halogen Substitution | Potential Effects on Biological Activity |

| Fluorine | Minimal steric hindrance, significant electronic effect. |

| Chlorine | Moderate steric and electronic effects, can participate in halogen bonding. |

| Bromine | Larger steric effect, stronger halogen bonding potential than chlorine. |

| Iodine | Largest steric effect, strongest halogen bonding potential. |

Stereochemical Considerations in Activity Profiles

Chirality plays a pivotal role in the biological activity of many drugs, as biological systems are themselves chiral. mdpi.com In the case of this compound, reduction of the ketone to a secondary alcohol would create a chiral center. The resulting enantiomers could exhibit significantly different biological activities.

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov This stereoselectivity arises from the different ways the enantiomers can interact with chiral biological macromolecules like receptors and enzymes. For a molecule to interact optimally with its target, it must have a precise three-dimensional arrangement of its functional groups.

For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.comnih.gov Similarly, for analogues of this compound that possess a chiral center, one enantiomer may fit into a binding site more snugly than the other, leading to a more stable drug-receptor complex and a more potent biological response.

Rational Design and Synthesis of Derivatives for Optimized Biological Response

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of lead compounds. nih.gov For this compound analogues, this process would involve:

Identification of a Lead Compound: Starting with this compound or a known active analogue.

Elucidation of SAR: Systematically synthesizing and testing a series of derivatives to understand the effects of different substituents and their positions, as described in the sections above.

Target-Based Design: If the biological target is known, its three-dimensional structure (from X-ray crystallography or homology modeling) can be used to design new analogues that are predicted to bind with higher affinity. This might involve introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target.